Ethyl 5-methylhex-1-en-3-yl carbonate
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Overview
Description
Ethyl 5-methylhex-1-en-3-yl carbonate is a chemical compound with the molecular formula C10H18O3. It is an ester derived from the reaction of ethyl alcohol and 5-methylhex-1-en-3-ol with carbonic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methylhex-1-en-3-yl carbonate typically involves the esterification of 5-methylhex-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
5-methylhex-1-en-3-ol+ethyl chloroformate→ethyl 5-methylhex-1-en-3-yl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methylhex-1-en-3-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 5-methylhex-1-en-3-ol and ethyl alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products Formed
Hydrolysis: 5-methylhex-1-en-3-ol and ethyl alcohol.
Transesterification: A different ester and ethyl alcohol.
Reduction: 5-methylhex-1-en-3-ol.
Scientific Research Applications
Ethyl 5-methylhex-1-en-3-yl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be utilized in the development of drug molecules, particularly those requiring ester functionalities.
Material Science: It is employed in the production of polymers and resins.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 5-methylhex-1-en-3-yl carbonate involves its interaction with enzymes and other molecular targets. The ester bond can be hydrolyzed by esterases, releasing the alcohol and carbonic acid derivatives. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Ethyl 5-methylhex-1-en-3-yl carbonate can be compared with other esters such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-methylhexanoate: Similar structure but without the double bond in the hexyl chain.
Ethyl 3-hexenoate: Similar structure but with a different position of the double bond.
These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structures.
Properties
CAS No. |
910657-69-1 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 5-methylhex-1-en-3-yl carbonate |
InChI |
InChI=1S/C10H18O3/c1-5-9(7-8(3)4)13-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3 |
InChI Key |
MCODPSAEGVQEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(CC(C)C)C=C |
Origin of Product |
United States |
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